molecular formula C10H7Br2N B8591276 6-Bromo-2-(bromomethyl)quinoline

6-Bromo-2-(bromomethyl)quinoline

Cat. No.: B8591276
M. Wt: 300.98 g/mol
InChI Key: FQOXBKKVJJQTEW-UHFFFAOYSA-N
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Description

6-Bromo-2-(bromomethyl)quinoline is a brominated quinoline derivative characterized by a quinoline core substituted with bromine at the 6-position and a bromomethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its dual bromine substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions and further functionalization.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6-bromo-2-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

FQOXBKKVJJQTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-bromo-2-(bromomethyl)quinoline with structurally related quinoline derivatives, emphasizing their synthetic routes, physicochemical properties, and biological activities.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity/Application Reference ID
This compound C₁₀H₇Br₂N 293.98 6-Br, 2-(BrCH₂) N/A N/A Intermediate for drug discovery -
6-Bromo-2-methylquinoline C₁₀H₈BrN 222.08 6-Br, 2-CH₃ 68% (Doebner-Miller) 164–166 Anticancer, kinase inhibition
6-Bromo-4-chloro-2-methylquinoline C₁₀H₇BrClN 256.53 6-Br, 4-Cl, 2-CH₃ N/A N/A Antiviral/antimicrobial applications
6-Bromo-2-(4-chlorophenyl)quinoline C₁₅H₉BrClN 330.60 6-Br, 2-(4-Cl-C₆H₄) 84% N/A Dual EGFR/FAK inhibitor (anticancer)
6-Bromo-2-(piperidin-1-yl)quinoline C₁₄H₁₅BrN₂ 291.19 6-Br, 2-piperidine 67% N/A mGluR1 antagonist (neuropathic pain)
6-Bromo-2-methoxyquinoline C₁₀H₈BrNO 238.08 6-Br, 2-OCH₃ 92% N/A Intermediate for fluorescent probes

Structural and Functional Analysis

Substituent Effects on Reactivity Bromine vs. Chlorine: Bromine’s larger atomic radius enhances polarizability, making this compound more reactive in nucleophilic substitutions compared to chloro analogues like 6-bromo-4-chloro-2-methylquinoline . Methyl vs. Bromomethyl: The bromomethyl group at the 2-position increases electrophilicity, enabling Suzuki-Miyaura couplings or SN2 reactions, unlike inert methyl groups in 6-bromo-2-methylquinoline .

Biological Activity Trends Anticancer Potential: 2-Aryl substituents (e.g., 4-chlorophenyl in ) improve kinase inhibitory activity compared to alkyl or heterocyclic groups. For example, 6-bromo-2-(4-chlorophenyl)quinoline (16a) shows 84% yield and efficacy against EGFR/FAK kinases . Neuropathic Pain Targets: Piperidine or morpholine substituents at the 2-position (e.g., 6-bromo-2-(piperidin-1-yl)quinoline) enhance mGluR1 antagonism, with purities exceeding 99% .

Synthetic Feasibility High-Yield Routes: 6-Bromo-2-methylquinoline is synthesized via the Doebner-Miller method (68% yield), while 2-methoxy derivatives achieve 92% yield via nucleophilic substitution . Challenges with Bromomethyl: The bromomethyl group’s instability may necessitate low-temperature or inert-atmosphere conditions, as seen in lithiation reactions of 6-bromo-2-(2-methoxyethoxy)quinoline .

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